molecular formula C16H26N2O2 B14509426 8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione CAS No. 63532-58-1

8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

Cat. No.: B14509426
CAS No.: 63532-58-1
M. Wt: 278.39 g/mol
InChI Key: DDTRODBMTBBKGA-UHFFFAOYSA-N
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Description

8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione typically involves the condensation of an appropriate octyl-substituted amine with a quinazoline precursor. Common reaction conditions may include:

    Reagents: Octylamine, quinazoline precursor, catalysts (e.g., acids or bases)

    Solvents: Organic solvents such as ethanol, methanol, or dichloromethane

    Temperature: Reactions may be conducted at room temperature or under reflux conditions

    Time: Reaction times can vary from a few hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:

    Continuous flow reactors: For efficient and consistent production

    Purification techniques: Such as crystallization, distillation, or chromatography

Chemical Reactions Analysis

Types of Reactions

8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming quinazoline N-oxides

    Reduction: Reduction of the quinazoline ring or side chain modifications

    Substitution: Nucleophilic or electrophilic substitution reactions on the quinazoline ring or the octyl side chain

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens, alkylating agents, nucleophiles

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives

Scientific Research Applications

8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: Potential use as a probe or inhibitor in biological studies

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications

    Industry: Use in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity

    Interference with cellular pathways: Affecting cell signaling or metabolism

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Such as 2,4-diaminoquinazoline, 4-anilinoquinazoline

    Octyl-substituted compounds: Such as octylamine, octylbenzene

Uniqueness

8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of the quinazoline core and the octyl side chain, which may confer distinct chemical and biological properties.

Properties

CAS No.

63532-58-1

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

8-octyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H26N2O2/c1-2-3-4-5-6-7-9-12-10-8-11-13-14(12)17-16(20)18-15(13)19/h12H,2-11H2,1H3,(H2,17,18,19,20)

InChI Key

DDTRODBMTBBKGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCC2=C1NC(=O)NC2=O

Origin of Product

United States

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